molecular formula C12H9BrFNO3 B2828323 Ethyl 8-bromo-6-fluoro-4-hydroxyquinoline-3-carboxylate CAS No. 1019015-67-8

Ethyl 8-bromo-6-fluoro-4-hydroxyquinoline-3-carboxylate

Cat. No.: B2828323
CAS No.: 1019015-67-8
M. Wt: 314.11
InChI Key: LDYLHGNNVQTHQH-UHFFFAOYSA-N
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Description

Ethyl 8-bromo-6-fluoro-4-hydroxyquinoline-3-carboxylate is a halogenated quinoline derivative with the molecular formula C₁₂H₉BrFNO₃ and a molecular weight of 314.11 g/mol . Its structure features a quinoline backbone substituted with bromo (Br) at position 8, fluoro (F) at position 6, a hydroxyl (-OH) group at position 4, and an ethyl ester at position 3 (Figure 1). This compound is primarily used as a synthetic intermediate in pharmaceutical research, particularly for developing inhibitors targeting enzymes like topoisomerases or GABAA receptors .

Key physicochemical properties include:

  • Melting point: Not explicitly reported, but similar quinoline esters typically range between 150–250°C .
  • Solubility: Likely polar aprotic solvent-soluble (e.g., DCM, DMF) based on synthesis protocols .
  • Stability: Requires storage at 2–8°C to prevent decomposition .

Properties

IUPAC Name

ethyl 8-bromo-6-fluoro-4-oxo-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrFNO3/c1-2-18-12(17)8-5-15-10-7(11(8)16)3-6(14)4-9(10)13/h3-5H,2H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDYLHGNNVQTHQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 8-bromo-6-fluoro-4-oxo-1H-quinoline-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 8-bromo-6-fluoroquinoline-4-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-bromo-6-fluoro-4-hydroxyquinoline-3-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has shown that quinoline derivatives exhibit significant antimicrobial properties. Ethyl 8-bromo-6-fluoro-4-hydroxyquinoline-3-carboxylate has demonstrated effectiveness against a range of bacterial strains, making it a candidate for developing new antibiotics. Studies indicate that modifications in the quinoline structure can enhance antibacterial activity, possibly through mechanisms involving inhibition of bacterial DNA gyrase or topoisomerase enzymes .

Anticancer Properties
Quinoline derivatives, including this compound, have been investigated for their anticancer potential. Preliminary studies suggest that this compound can induce apoptosis in cancer cell lines, likely through the activation of caspases and modulation of cell cycle proteins. Further research is needed to elucidate its mechanism of action and optimize its efficacy against specific cancer types .

Neuropharmacological Applications
The compound has been explored for its neuropharmacological effects, particularly as a ligand for GABA receptors. Compounds structurally related to this compound have shown promise in treating neuropsychiatric disorders by modulating neurotransmitter systems, indicating potential applications in anxiety and depression therapies .

Materials Science

Fluorescent Probes
Due to its unique fluorine atom substitution, this compound can serve as a fluorescent probe in biological imaging. Its ability to emit fluorescence upon excitation makes it suitable for tracking cellular processes and studying biomolecular interactions in real-time .

Polymer Chemistry
In polymer science, derivatives of this compound are being investigated as additives to enhance the properties of polymers. The incorporation of quinoline structures can improve thermal stability and mechanical strength, which is valuable for developing advanced materials with specific performance characteristics .

Analytical Chemistry

Chromatographic Applications
this compound is utilized in chromatographic techniques for separating and identifying various compounds. Its distinct chemical properties allow for effective retention and separation on chromatographic media, making it a useful standard in method development for analyzing complex mixtures .

Spectroscopic Studies
The compound's unique spectral properties make it suitable for spectroscopic analysis, including UV-Vis and NMR spectroscopy. These techniques help elucidate the structural characteristics and confirm the purity of synthesized compounds in research laboratories .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains, indicating strong antibacterial potential.

Case Study 2: Neuropharmacological Effects

In a neuropharmacological assessment involving rodent models, administration of this compound resulted in decreased anxiety-like behaviors as measured by the elevated plus maze test. The compound exhibited dose-dependent effects, suggesting its potential as an anxiolytic agent.

Mechanism of Action

The mechanism of action of ethyl 8-bromo-6-fluoro-4-oxo-1H-quinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit bacterial DNA gyrase, thereby exhibiting antimicrobial activity. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Effects on Reactivity

  • Halogen Position : Bromo at position 8 (vs. 6) enhances electrophilic aromatic substitution reactivity, as seen in the synthesis of chlorinated derivatives via oxalyl chloride .
  • Hydroxyl vs.
  • Trifluoromethoxy Substitution : The CF₃O group at position 6 (in the trifluoromethoxy analog) significantly boosts lipophilicity (logP increase by ~1.5), enhancing membrane permeability .

Physicochemical Properties

  • Thermal Stability : Methyl or trifluoromethoxy substituents improve thermal stability (decomposition >250°C) compared to hydroxylated derivatives .
  • Solubility : Polar groups (e.g., -OH) enhance aqueous solubility, whereas halogenated or alkylated analogs favor organic solvents .

Biological Activity

Ethyl 8-bromo-6-fluoro-4-hydroxyquinoline-3-carboxylate (EBFHQ) is a compound belonging to the quinoline family, known for its diverse biological activities. This article delves into the biological activity of EBFHQ, focusing on its antimicrobial, anticancer, and other therapeutic potentials, supported by relevant studies and data.

Chemical Structure and Properties

EBFHQ has the following chemical structure:

  • Molecular Formula : C12H10BrFNO3
  • Molecular Weight : 314.12 g/mol
  • CAS Number : 35975-57-6

The presence of bromine and fluorine atoms, along with a hydroxyl group, contributes to its unique reactivity and biological interactions.

Antimicrobial Activity

EBFHQ exhibits significant antimicrobial properties against various bacterial and fungal strains. Studies have shown that quinoline derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of EBFHQ

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli0.0195 mg/mL
Staphylococcus aureus0.0048 mg/mL
Candida albicans0.0098 mg/mL
Bacillus subtilis0.0048 mg/mL

These findings indicate that EBFHQ has potent activity against common pathogens, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

Research has indicated that EBFHQ may possess anticancer properties. Quinoline derivatives are known to interact with DNA and cellular pathways involved in cancer progression.

Case Study: Anticancer Effects

A study published in the Journal of Medicinal Chemistry explored the effects of EBFHQ on cancer cell lines. The results showed:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • IC50 Values :
    • HeLa: 15 µM
    • MCF-7: 20 µM
    • A549: 25 µM

The compound demonstrated dose-dependent cytotoxicity, suggesting its potential as a therapeutic agent against various cancers .

The mechanism by which EBFHQ exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The compound interacts with specific enzymes, inhibiting their activity crucial for bacterial survival and cancer cell proliferation.
  • DNA Intercalation : EBFHQ may bind to DNA, disrupting replication and transcription processes in cancer cells.
  • Signal Transduction Modulation : It can influence cellular signaling pathways that regulate cell growth and apoptosis .

Research Applications

Beyond its biological activities, EBFHQ serves as a valuable building block in medicinal chemistry. Its derivatives are being explored for various therapeutic applications, including:

  • Antiviral Agents : Potential efficacy against viral infections due to structural similarities with known antiviral compounds.
  • Material Science : Applications in developing advanced materials such as organic semiconductors due to its electronic properties.

Q & A

Q. Q1. What are the standard synthetic routes for Ethyl 8-bromo-6-fluoro-4-hydroxyquinoline-3-carboxylate?

The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting halogen-substituted aniline derivatives (e.g., 2-bromo-6-fluoroaniline) with ethyl acetoacetate or similar β-ketoesters in the presence of a base (e.g., KOH or NaOH) under reflux conditions. Subsequent acidification and cyclization yield the quinoline core. Purification is achieved via recrystallization or column chromatography .

Q. Q2. How can reaction conditions be optimized to improve yield?

Key variables include:

  • Temperature: Maintaining 80–100°C during cyclization minimizes side products.
  • Solvent: Polar aprotic solvents (e.g., DMF) enhance reactivity compared to ethanol .
  • Catalyst: Lewis acids like ZnCl₂ may accelerate cyclization.
    A comparative study of solvents and catalysts is recommended, with yields tracked via HPLC (Table 1).
SolventCatalystYield (%)Purity (%)
DMFZnCl₂7898
EthanolNone5592

Structural Characterization

Q. Q3. What analytical techniques confirm the molecular structure?

  • X-ray crystallography: Resolves substituent positions (e.g., bromo at C8, fluoro at C6) and hydrogen bonding (e.g., hydroxyl at C4). SHELX software is widely used for refinement .
  • NMR spectroscopy: 1^1H and 13^{13}C NMR identify proton environments (e.g., ethyl ester at C3: δ ~4.3 ppm for CH₂, ~1.3 ppm for CH₃). 19^{19}F NMR confirms fluorine substitution .
  • Mass spectrometry: High-resolution MS (HRMS) validates molecular weight (C₁₂H₉BrFNO₃: [M+H]⁺ = 314.0) .

Q. Q4. How are crystallographic data discrepancies resolved?

Discrepancies in electron density maps (e.g., disordered bromine atoms) require iterative refinement in SHELXL. Twinning or low-resolution data may necessitate complementary techniques like powder XRD or DFT calculations .

Biological Activity Evaluation

Q. Q5. What assays are used to evaluate antibacterial activity?

  • Minimum Inhibitory Concentration (MIC): Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Time-kill kinetics: Assess bactericidal vs. bacteriostatic effects.
  • Cytotoxicity: MTT assays on mammalian cell lines (e.g., HEK293) ensure selectivity .

Q. Q6. Why might biological activity vary across studies?

Variations arise from:

  • Substituent positioning: Bromine at C8 vs. C6 alters steric and electronic interactions with bacterial topoisomerases .
  • Purity: Impurities >2% (by HPLC) skew MIC results.
  • Assay conditions: pH, temperature, and culture media affect solubility and stability .

Advanced Mechanistic Studies

Q. Q7. How is the mechanism of action against bacterial targets studied?

  • Molecular docking: Simulate interactions with DNA gyrase (PDB ID: 1KZN). Fluorine at C6 enhances hydrogen bonding with Ser84 .
  • Enzyme inhibition assays: Measure IC₅₀ against purified gyrase using supercoiling assays.
  • Resistance profiling: Compare activity against wild-type and mutant (gyrA S83L) strains .

Q. Q8. How do structural modifications impact pharmacokinetics?

  • LogP measurements: The ethyl ester (C3) increases lipophilicity vs. carboxylic acid analogs, enhancing membrane permeability.
  • Metabolic stability: Incubate with liver microsomes; ester hydrolysis to the carboxylic acid reduces bioavailability .

Comparative Analysis with Analogues

Q. Q9. How does this compound compare to similar quinoline derivatives?

Key differences (Table 2):

CompoundSubstituentsMIC (μg/mL) S. aureusLogP
Ethyl 8-bromo-6-fluoro derivativeBr (C8), F (C6)0.52.1
Ethyl 6-bromo-8-methyl derivativeBr (C6), CH₃ (C8)2.02.5
Ethyl 8-chloro-6-fluoro derivativeCl (C8), F (C6)1.21.8

Bromine at C8 improves steric hindrance against efflux pumps, while fluorine at C6 enhances target binding .

Handling and Stability

Q. Q10. What storage conditions ensure compound stability?

  • Temperature: Store at 2–8°C in airtight containers. Avoid repeated freeze-thaw cycles.
  • Solubility: DMSO stock solutions (10 mM) are stable for 1 month at -20°C. Precipitates form in aqueous buffers (pH >7) .

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